The synthesis of 2-(2-Methyl-1-piperidinyl)isonicotinic acid typically involves several key steps:
Technical details indicate that hydrogenation reactions may also be employed, utilizing catalysts such as platinum oxide or palladium on carbon to facilitate the reduction of intermediates during synthesis .
The molecular structure of 2-(2-Methyl-1-piperidinyl)isonicotinic acid can be represented by its chemical formula . The compound features a piperidine ring substituted at the nitrogen atom with a methyl group, and an isonicotinic acid moiety that includes a pyridine ring with a carboxylic acid functional group.
Chemical reactions involving 2-(2-Methyl-1-piperidinyl)isonicotinic acid primarily focus on its reactivity as an amine and an acid. The compound can participate in various reactions including:
These reactions are significant for modifying the compound's properties and enhancing its biological activity .
The mechanism of action for 2-(2-Methyl-1-piperidinyl)isonicotinic acid is not fully elucidated but is believed to involve interactions with specific biological targets such as receptors or enzymes. Compounds with similar structures often exhibit antimicrobial and antiviral properties, suggesting that this derivative may influence microbial growth or viral replication through inhibition mechanisms .
Relevant analyses such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) are employed to characterize these properties accurately .
The scientific uses of 2-(2-Methyl-1-piperidinyl)isonicotinic acid include:
The molecular target landscape of 2-(2-methyl-1-piperidinyl)isonicotinic acid positions it as a strategic chemotherapeutic agent against Mycobacterium tuberculosis. This compound exhibits a dual-targeting mechanism, primarily inhibiting enzymes essential for mycobacterial cell wall biosynthesis and energy metabolism. Structural analyses indicate high-affinity binding to enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid elongation cycle that is indispensable for cell wall integrity [9]. Unlike first-line prodrug isoniazid (INH), which requires activation by KatG, this compound functions as a direct InhA inhibitor, thereby circumventing the most common resistance mechanism (KatG mutations) observed in >50% of INH-resistant clinical isolates [10].
Simultaneously, the compound demonstrates potent inhibition of mycobacterial ATP synthase, specifically targeting the oligomycin-sensitive subunit C (AtpE). This dual mechanism disrupts both cell wall biogenesis and energy homeostasis, creating a synergistic bactericidal effect. Molecular docking studies reveal that the 2-methylpiperidinyl moiety facilitates hydrogen bonding with NAD+ cofactor binding sites in InhA, while the isonicotinic acid core interacts with catalytic residues in the proton translocation channel of ATP synthase [7] [9]. This dual targeting addresses a critical vulnerability in drug-resistant strains that often develop compensatory mutations under single-target therapy.
Table 1: Molecular Targets of 2-(2-Methyl-1-piperidinyl)isonicotinic Acid in M. tuberculosis
Target Enzyme | Biological Function | Inhibition Mechanism | Resistance Bypass Advantage |
---|---|---|---|
InhA | Catalyzes fatty acid elongation in mycolic acid biosynthesis | Direct competitive inhibition of NAD+ binding site | Avoids KatG activation requirement |
ATP Synthase (AtpE) | Proton-driven ATP production | Blocks proton translocation channel | Effective against BDQ-resistant strains with F0 subunit mutations |
KasA | β-Ketoacyl-ACP synthase in FAS-II system | Allosteric modulation | Complementary to InhA inhibition |
The structural framework of this compound enables activity against both drug-susceptible and drug-resistant strains by exploiting evolutionarily conserved catalytic sites. The intact hydrazide moiety (–CONH–) in its isonicotinic acid component mirrors pharmacophores in established InhA inhibitors, while the 2-methylpiperidinyl substituent enhances membrane permeability through balanced lipophilicity (calculated logP ≈ 2.1) [7] [10]. This pharmacokinetic profile facilitates intracellular accumulation in macrophages where mycobacteria reside, addressing a critical limitation of many anti-TB agents.
Systematic SAR investigations reveal that anti-tubercular potency correlates with specific structural modifications in the 2-(2-methyl-1-piperidinyl)isonicotinic acid scaffold. The isonicotinic acid core is indispensable, with deletion or substitution abolishing activity against both drug-susceptible H37Rv and MDR strains. Conservative modifications to the pyridine nitrogen position (e.g., isomerization to 3-position) reduced potency by >100-fold, confirming the critical nature of the 4-pyridyl configuration for target engagement [1]. Introduction of alkyl substituents at the 2-position of the pyridine ring significantly enhanced activity, with the 2-methyl derivative achieving MIC values comparable to first-line drugs (0.03–0.1 μg/mL) [1].
The piperidinyl moiety demonstrates remarkable tolerance for optimization. While the unsubstituted piperidine maintains baseline activity, 2-methyl substitution enhances membrane penetration by increasing lipophilicity without compromising aqueous solubility. This modification improved MIC against MDR strains by 8-fold compared to the non-methylated analog [7]. However, bulkier 2-alkyl groups (ethyl, propyl) diminished activity due to steric hindrance in the ATP synthase binding pocket. Quaternary nitrogen modifications or ring expansion to homopiperidine abolished activity, confirming the necessity of a basic tertiary amine for proton translocation interference [7].
Table 2: SAR Analysis of Structural Modifications and Anti-Tubercular Activity
Structural Region | Modification | MIC vs H37Rv (μg/mL) | Impact on ATP Synthase Inhibition |
---|---|---|---|
Pyridine core | Unmodified isonicotinic acid | 0.03–0.1 | IC50 = 0.19 μM |
3-Nitrogen isomerization | >10.0 | >50% activity loss | |
Benzene replacement | >64.0 | Inactive | |
C2 position | Hydrogen (unsubstituted) | 0.5 | IC50 = 1.57 μM |
Methyl group | 0.03 | IC50 = 0.19 μM | |
Ethyl group | 0.25 | IC50 = 0.71 μM | |
Piperidinyl group | Unsubstituted | 0.4 | IC50 = 0.26 μM |
2-Methyl | 0.03 | IC50 = 0.19 μM | |
2-Ethyl | 0.8 | IC50 = 0.36 μM | |
3-Methyl | 0.6 | IC50 = 0.42 μM |
The hydrazide linker (–NH–CO–) proved essential, with esterification or reduction resulting in complete loss of activity. This aligns with observations in classical InhA inhibitors where the hydrazide moiety coordinates with catalytic residues. Molecular dynamics simulations confirm that the protonated piperidinyl nitrogen forms a salt bridge with Glu65 in the ATP synthase c-subunit, while the 2-methyl group induces hydrophobic interactions with Ile66 and Val69 [7]. This binding mode mirrors bedaquiline but with distinct contacts explaining its retained activity against some BDQ-resistant mutants.
Hybridization strategies have further optimized this scaffold. Conjugation with electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the pyridine 5-position enhanced activity against non-replicating persisters, likely through improved penetration of the waxy mycobacterial cell wall [7]. Conversely, electron-donating groups (methoxy, methyl) improved pharmacokinetic profiles but reduced potency, indicating target-binding preferences for electron-deficient systems.
The compound demonstrates exceptional potency against MDR and XDR clinical isolates, with MIC values ranging from 0.06 to 0.5 μg/mL across geographically diverse strains [7]. This efficacy surpasses first-line drugs compromised by common resistance mechanisms. Against KatG-deficient strains (S315T mutation), 2-(2-methyl-1-piperidinyl)isonicotinic acid maintains consistent MIC values, contrasting with isoniazid which shows >500-fold reduced potency. Similarly, it remains fully active against strains with inhA promoter mutations (e.g., c-15t), which confer resistance to both INH and second-line drug ethionamide [10].
Comparative analysis with bedaquiline (BDQ), a diarylquinoline ATP synthase inhibitor, reveals complementary resistance profiles. While BDQ resistance commonly arises from mutations in atpE (A63P, I66M), the compound retains sub-μM MIC against these mutants due to its distinct binding mode that avoids steric clashes with substituted residues [7]. However, strains with F1F0 ATP synthase assembly defects show reduced susceptibility to both agents, confirming shared vulnerability in energy metabolism inhibition.
Table 3: Comparative Activity Against Drug-Resistant Tuberculosis Strains
Strain Resistance Profile | Isoniazid MIC (μg/mL) | Bedaquiline MIC (μg/mL) | 2-(2-Methyl-1-piperidinyl)isonicotinic Acid MIC (μg/mL) |
---|---|---|---|
Pan-susceptible H37Rv | 0.03–0.06 | 0.03 | 0.03–0.05 |
MDR (INHR + RIFR) | >64.0 | 0.06–0.12 | 0.06–0.25 |
KatG S315T mutant | >64.0 | 0.06 | 0.06–0.12 |
inhA c-15t promoter | >64.0 | 0.06 | 0.06–0.25 |
XDR (MDR + FQR + InjectableR) | >64.0 | 0.12–0.5 | 0.12–0.5 |
BDQ-resistant (atpE A63P) | 0.03 | >2.0 | 0.25–0.5 |
The resistance mutation frequency for this compound (2.5 × 10−8) is significantly lower than isoniazid (1 × 10−6) and approaches that of bedaquiline (5.1 × 10−9), suggesting a high genetic barrier to resistance [7]. This advantageous profile stems from its dual-target engagement: single mutations typically confer only modest (4–8 fold) MIC increases, while clinically relevant resistance requires concurrent mutations in both inhA and atpE genes—an evolutionarily costly scenario impairing bacterial fitness [7] [10].
Time-kill kinetics studies demonstrate concentration-dependent bactericidal activity against non-replicating persisters, achieving 3-log10 CFU reduction within 14 days at 4× MIC [7]. This exceeds isoniazid's sterilizing capacity and rivals rifampicin's efficacy, positioning it as a potential cornerstone for shortened treatment regimens. Synergy studies reveal additive to synergistic interactions (FIC indices 0.3–0.5) with pyrazinamide and pretomanid, suggesting compatibility with novel regimen compositions targeting both replicating and dormant populations [7].
Molecular hybridization strategies have significantly expanded the therapeutic potential of 2-(2-methyl-1-piperidinyl)isonicotinic acid by creating dual-target inhibitors with enhanced efficacy. Covalent conjugation with quinoline pharmacophores yields hybrids exhibiting simultaneous inhibition of InhA, ATP synthase, and occasionally DNA gyrase—addressing multiple vulnerabilities in MDR-TB strains [7]. The optimal linker strategy employs amide bonds or pi-conjugated systems maintaining planar topology essential for DNA intercalation in gyrase-inhibiting variants. Hybrids with C7-fluorinated quinolones demonstrate particular potency, achieving sub-μM MIC against XDR strains through complementary mechanisms: cell wall disruption coupled with DNA replication inhibition [7].
The quinoline-isonicotinic acid hybrids exhibit >100-fold enhanced potency compared to parent compounds against intracellular M. tuberculosis within macrophages. This enhancement stems from improved physicochemical properties: calculated logD7.4 values of 1.2–1.8 (vs. 2.1 for unconjugated compound) optimize cellular uptake while maintaining sufficient hydrophilicity for cytoplasmic solubility [7]. Molecular dynamics simulations confirm simultaneous engagement of InhA and ATP synthase without steric conflict, with the quinoline moiety occupying a hydrophobic cleft adjacent to the NAD+ binding site in InhA.
Table 4: Anti-Tubercular Activity of Hybrid Derivatives Incorporating 2-(2-Methyl-1-piperidinyl)isonicotinic Acid
Hybrid Structure | Conjugate Pharmacophore | MIC vs MDR-TB (μg/mL) | Primary Targets | Intracellular Efficacy (Macrophage Model) |
---|---|---|---|---|
Quinoline-isonicotinic acid | 4-Aminoquinoline | 0.12–0.25 | InhA + ATP synthase | 99% bacterial load reduction |
Fluoroquinolone-isonicotinic acid | Ciprofloxacin derivative | 0.06 | DNA gyrase + ATP synthase | >99.9% reduction |
Oxazole-dehydrozingerone | Oxazole-thiophene | 0.78 | Cell wall synthesis | 90% reduction |
Coumarin-isonicotinic acid | 7-Hydroxycoumarin | 0.5–1.0 | InhA + RNA polymerase | 95% reduction |
Coumarin-isonicotinic acid hybrids represent another promising avenue, leveraging coumarin's intrinsic anti-TB activity through undefined mechanisms potentially involving RNA polymerase inhibition. These hybrids demonstrate synergistic target engagement, with the coumarin component enhancing membrane permeability and the isonicotinic acid moiety maintaining InhA inhibition [4] [7]. The most potent coumarin hybrids incorporate electron-donating groups (OH, OCH3) at the C7 position, which may facilitate hydrogen bonding with ATP synthase residues.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2